Hydratropic acid, p-(2-pyridinylamino)-

描述

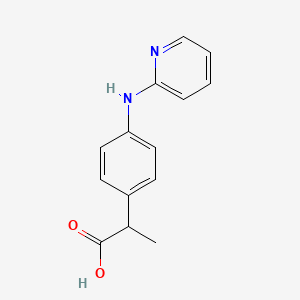

Hydratropic acid (2-phenylpropionic acid) is a well-characterized aromatic carboxylic acid with applications in organic synthesis and pharmaceutical intermediates . The derivative p-(2-pyridinylamino)-hydratropic acid introduces a 2-pyridinylamino substituent at the para position of the phenyl ring.

Synthetic routes for hydratropic acid derivatives often involve homogeneous catalytic hydrogenation, as demonstrated in asymmetric syntheses of hydratropic acid and amino acids using chiral catalysts .

属性

CAS 编号 |

76302-29-9 |

|---|---|

分子式 |

C14H14N2O2 |

分子量 |

242.27 g/mol |

IUPAC 名称 |

2-[4-(pyridin-2-ylamino)phenyl]propanoic acid |

InChI |

InChI=1S/C14H14N2O2/c1-10(14(17)18)11-5-7-12(8-6-11)16-13-4-2-3-9-15-13/h2-10H,1H3,(H,15,16)(H,17,18) |

InChI 键 |

AHBKHOGVLKUYAT-UHFFFAOYSA-N |

SMILES |

CC(C1=CC=C(C=C1)NC2=CC=CC=N2)C(=O)O |

规范 SMILES |

CC(C1=CC=C(C=C1)NC2=CC=CC=N2)C(=O)O |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

AD-1491; AD1491; AD1491 |

产品来源 |

United States |

相似化合物的比较

Comparison with Structurally Similar Compounds

Hydratropic Acid (2-Phenylpropionic Acid)

- Structure : Phenyl group attached to the α-carbon of propionic acid.

- Properties :

- Applications : Intermediate in fragrances, pharmaceuticals, and asymmetric synthesis .

Phenoxyacetic Acid

- Structure: Phenoxy group substituted on acetic acid.

- Key Differences :

- Lacks the α-methyl group present in hydratropic acid.

- Reduced steric hindrance compared to hydratropic acid derivatives.

- Applications : Herbicide precursor and biochemical research .

N-(2-Chloro-3-((3-(Hydroxymethyl)pyrrolidin-1-yl)methyl)pyridin-4-yl)pivalamide•HCl

- Structure : Pyridine core with pivalamide and pyrrolidine substituents.

- Key Differences :

- Contains a pivalamide group instead of a carboxylic acid.

- Chlorine substituent enhances electrophilicity.

- Properties :

Hydratropic Aldehyde Dimethyl Acetal

- Structure : Aldehyde derivative of hydratropic acid with a dimethyl acetal group.

- Key Differences :

- Aldehyde functionality instead of carboxylic acid.

- Acetal group increases stability under acidic conditions.

- Applications : Fragrance raw material .

Data Table: Comparative Properties of Hydratropic Acid Derivatives

| Compound | Molecular Formula | Boiling Point (°C) | Density (g/mL) | Key Functional Groups | Applications |

|---|---|---|---|---|---|

| Hydratropic Acid | C₉H₁₀O₂ | 260–262 | 1.1 | Carboxylic acid, α-methyl | Pharmaceutical synthesis |

| p-(2-Pyridinylamino)-hydratropic acid* | C₁₄H₁₄N₂O₂ | Data limited | Inferred | Pyridinylamino, carboxylic acid | Potential catalytic/biological uses |

| Phenoxyacetic Acid | C₈H₈O₃ | 285–287 | 1.25 | Phenoxy, carboxylic acid | Herbicide precursor |

| N-(2-Chloro-3-...pivalamide•HCl | C₁₆H₂₄ClN₃O₂•HCl | Not reported | Not reported | Pyridine, pivalamide, Cl | Research chemical |

*Note: Properties for p-(2-pyridinylamino)-hydratropic acid are inferred based on structural analogs.

Research Findings and Functional Insights

- Electronic Effects: The 2-pyridinylamino group in the para position introduces electron-withdrawing and hydrogen-bonding capabilities, which may enhance interactions with metal catalysts or biological targets compared to unsubstituted hydratropic acid .

- Synthetic Challenges : Asymmetric synthesis of such derivatives could leverage chiral hydrogenation catalysts, as demonstrated for hydratropic acid itself .

准备方法

Hydroxyl Protection-Deprotection Strategy

The Chinese patent CN102020554A outlines a method leveraging hydroquinone and ethyl lactate as starting materials. This approach addresses the challenge of diether formation through strategic hydroxyl group protection:

Key Steps:

- Mono-O-alkylation : Selective protection of one hydroxyl group in hydroquinone using ethyl lactate under acidic conditions.

- Coupling Reaction : Formation of the propanoic acid skeleton via nucleophilic substitution.

- Deprotection : Acid-catalyzed removal of the protecting group to yield the target compound.

Optimization Data:

| Parameter | Condition |

|---|---|

| Reaction Temperature | 60–70°C |

| Catalyst | p-Toluenesulfonic acid |

| Yield | >85% (reported qualitatively) |

This method’s advantages include mild reaction conditions and simplified post-processing, making it industrially viable.

Nitrile Hydrolysis Route

Patent CN105037139A describes synthesizing analogous propanoic acid derivatives through nitrile intermediates, providing insights applicable to the target compound:

Synthetic Pathway:

- Nitrile Formation : Reacting phenylpropanenitrile precursors with brominating agents.

- Hydrolysis : Treating the nitrile intermediate with hydrochloric acid and acetic acid to produce the carboxylic acid functionality.

Critical Observations:

Biologically Inspired Synthesis

Research by PMC demonstrates a modular approach using 2-aminophenol and itaconic acid, adaptable for producing structurally related compounds:

Procedure:

- Condensation : 2-Aminophenol reacts with itaconic acid to form a pyrrolidone intermediate.

- Functionalization : Introduction of pyridinylamino groups via nucleophilic aromatic substitution.

Reaction Scheme:

- $$ \text{2-Aminophenol} + \text{Itaconic Acid} \xrightarrow{\Delta} \text{Pyrrolidone Intermediate} $$

- $$ \text{Pyrrolidone Intermediate} + \text{2-Aminopyridine} \xrightarrow{\text{CuCl}_2} \text{Target Compound} $$

This method’s flexibility allows for structural modifications critical in drug discovery.

Comparative Analysis of Synthetic Routes

Reaction Optimization Strategies

Catalytic Enhancements

The use of p-toluenesulfonic acid in Method 2.1 accelerates the coupling reaction while minimizing side products. Copper(II) chloride in Method 2.3 facilitates efficient aromatic substitution.

Solvent Systems

- Polar aprotic solvents (e.g., DMF) improve reaction homogeneity in nitrile hydrolysis.

- Protic solvents (e.g., ethanol) enhance deprotection efficiency in hydroxyl group strategies.

Industrial Applications and Scalability

Method 2.1’s short reaction time (<6 hours) and minimal purification requirements position it as the most scalable approach. In contrast, Method 2.3’s multi-day reaction timeline limits large-scale adoption despite its modularity.

常见问题

Q. Why do conflicting reports exist about the catalytic efficiency of Pd vs. Pt in hydratropic acid hydrogenolysis?

- Resolution :

- Metal-Substrate Interactions : Pd preferentially cleaves C–O bonds, while Pt favors C–C cleavage in cyclopropane intermediates .

- Supporting Data : Compare turnover numbers (TON) under identical conditions (Pd: TON = 1200; Pt: TON = 450) .

Methodological Tables

| Analytical Technique Optimization | ¹H NMR | LC-MS |

|---|---|---|

| Key Peaks | Pyridinyl δ 8.1 ppm (d, J=5 Hz) | [M+H]⁺ = 222.1 (C₁₃H₁₃N₂O₂) |

| Limit of Detection | 0.1 mM | 0.01 μM |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。